Ortho-Fingolimod is a derivative of Fingolimod, which is an immunomodulatory drug primarily used for the treatment of multiple sclerosis. It functions by modulating sphingosine-1-phosphate receptors, leading to a reduction in lymphocyte migration from lymphoid organs. This compound is classified under the category of sphingosine-1-phosphate receptor modulators and is recognized for its therapeutic potential in various autoimmune conditions.
Ortho-Fingolimod is synthesized from readily available chemical precursors and falls under the classification of synthetic organic compounds. Its molecular structure includes a sphingosine backbone modified to enhance its pharmacological properties. The compound has been studied for its efficacy in treating conditions beyond multiple sclerosis, including certain types of cancer and autoimmune diseases.
The synthesis of ortho-Fingolimod typically involves several key steps that can vary depending on the specific synthetic route employed. A notable method begins with n-octylbenzene and 3-nitropropionic acid, employing reactions such as:
Ortho-Fingolimod possesses a complex molecular structure characterized by:
The molecular formula is , and it has a molar mass of approximately 320.5 g/mol. The compound exhibits stereochemistry that is critical for its biological activity, as different stereoisomers can have significantly different effects.
Ortho-Fingolimod undergoes several chemical reactions during its synthesis, including:
Each step requires careful control of reaction conditions such as temperature, pressure, and pH to maximize yield and purity .
The mechanism of action of ortho-Fingolimod involves binding to sphingosine-1-phosphate receptors, particularly S1P1, S1P3, S1P4, and S1P5. Upon binding, it induces internalization of these receptors, preventing lymphocytes from exiting lymph nodes. This action effectively reduces the number of circulating lymphocytes in the bloodstream, thus modulating immune responses. The pharmacodynamics include:
Data suggest that this mechanism contributes significantly to its therapeutic effects in autoimmune diseases .
Ortho-Fingolimod exhibits several notable physical and chemical properties:
Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability .
Ortho-Fingolimod has significant applications in medicinal chemistry and pharmacology. Its primary uses include:
The ongoing exploration of ortho-Fingolimod derivatives continues to reveal new therapeutic potentials, making it a subject of interest in pharmaceutical research.
Ortho-Fingolimod (2-amino-2-[2-(2-octylphenyl)ethyl]propane-1,3-diol; CAS 767262-51-1) is a structural isomer of the approved multiple sclerosis drug Fingolimod (Gilenya), distinguished by the attachment point of its alkyl chain on the phenyl ring. The "ortho" designation specifies that the n-octyl side chain is attached at the 2-position of the phenyl ring, adjacent to the ethyl linker bearing the amino diol head group. This ortho-substitution imposes significant steric constraints that alter molecular conformation and electronic properties compared to meta- or para-isomers [10].
The molecule retains the C19H33NO2 molecular formula (molecular weight 307.48 g/mol) common to all Fingolimod positional isomers but exhibits distinct physicochemical behaviors. Computational models reveal that the ortho-substitution forces a ~60° dihedral angle between the phenyl ring and the ethyl chain, compressing the alkyl tail toward the polar head group. This distortion reduces the effective molecular length by approximately 3.5 Å compared to the para-isomer and increases dipole moment due to enforced proximity of polar and nonpolar domains [9]. The amino diol moiety exists as a mixture of protonation states at physiological pH, with the zwitterionic form predominating. This group serves as a bioisostere for the phosphate group in sphingosine-1-phosphate (S1P), enabling receptor interactions [2] [7].
Functional Implications: The sterically crowded ortho configuration impedes optimal insertion into the S1P receptor binding pocket. Molecular docking simulations indicate a 40% reduction in binding energy to S1P receptor 1 (S1PR1) compared to para-Fingolimod, primarily due to suboptimal positioning of the ammonium group relative to key glutamate residues (Glu121, Glu125) in the receptor’s orthosteric site [6] [9]. However, this configuration may favor interactions with off-target proteins like TRPM7 ion channels and cytosolic phospholipase A2α (cPLA2α), potentially explaining divergent biological activities observed for this isomer [2].
Ortho-Fingolimod synthesis requires tailored approaches due to steric challenges in forming the ortho-substituted aromatic core. The most efficient route (31% overall yield) adapts Friedel-Crafts chemistry using ortho-substituted precursors, diverging from standard para-Fingolimod syntheses [3] [10]:
Table 1: Key Reactions in ortho-Fingolimod Synthesis
Step | Reaction | Reagent/Conditions | Yield | Ortho-Specific Challenges |
---|---|---|---|---|
1 | Friedel-Crafts acylation | 3-Nitropropanoyl chloride, AlCl₃, 0-10°C | 74-85% | Enhanced dialkylation side products |
2 | Carbonyl reduction | Et₃SiH, TFA, rt | 98% | Minimal steric impact |
3 | Double Henry reaction | CH₂O, NaOCH₃, nitromethane, 72 hrs | 35-40% | Slow kinetics due to steric hindrance |
4 | Nitro reduction | H₂ (50 psi), Pd/C, EtOH or NaBH₄/CuCl₂ | 80-85% | Standard conditions applicable |
Structural Analogs: Modifications to the ortho-Fingolimod scaffold include:
Positional isomerism profoundly influences physicochemical properties, receptor affinity, and functional activity across the Fingolimod series:
Table 2: Comparative Properties of Fingolimod Positional Isomers
Property | ortho-Fingolimod | meta-Fingolimod | para-Fingolimod (Gilenya) |
---|---|---|---|
LogP (calc) | 4.2 [10] | 4.5 | 4.0 |
S1PR1 Binding (IC₅₀, nM) | 38.2 ± 5.1 [9] | 12.7 ± 1.8 | 0.3 - 3.0 [2] [7] |
S1PR3 Binding (IC₅₀, nM) | >10,000 [9] | 420 ± 35 | 200 - 300 [2] |
Lymphocyte Reduction (Mouse Model) | 20-30% [9] | 60-70% | 70-80% [1] [5] |
CNS Penetration (Brain/Plasma Ratio) | 0.8 | 1.2 | 1.5 [7] |
Mechanistic Divergences:
Biological Significance: The para configuration remains clinically optimal for MS treatment due to balanced S1PR affinity and pharmacokinetics. Ortho-Fingolimod’s attenuated S1PR activity but enhanced off-target interactions position it as a tool compound for studying non-lymphocyte S1P signaling, particularly in neuronal and glial cells where TRPM7 and cPLA2α play significant roles [2] [6].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8